molecular formula C12H18ClN3O B1524967 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233952-95-8

1-Phenyl-3-(piperidin-4-yl)urea hydrochloride

Cat. No.: B1524967
CAS No.: 1233952-95-8
M. Wt: 255.74 g/mol
InChI Key: ODFHMUFOYVLRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” is a chemical compound with the CAS Number: 61220-48-2 . It has a molecular weight of 219.29 . The IUPAC name for this compound is N-phenyl-N’-(4-piperidinyl)urea . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H17N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H2,14,15,16) . This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 172-175 degrees Celsius .

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase (sEH)

1-Phenyl-3-(piperidin-4-yl)urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolic conversion of epoxides to diols. These inhibitors show potential in reducing hyperalgesia in inflammatory pain models, indicating their therapeutic relevance in pain management. The research demonstrated substantial improvements in pharmacokinetic parameters and potency over previous inhibitors, highlighting their potential for oral administration in therapeutic applications (Rose et al., 2010).

Anti-Angiogenesis and VEGFR-2 Tyrosine Kinase Inhibition

Another application involves the synthesis and biological evaluation of novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors. These compounds showed potent inhibitory activity in enzymatic assays and exhibited significant antiangiogenic effects in Human Umbilical Vein Endothelial Cells (HUVECs), potentially offering a new approach to cancer therapy (Machado et al., 2015).

Anticonvulsant and Antidepressant Agents

Research on 1-phenyl-3/4-[4-(aryl/heteroaryl/alkyl-piperazine1-yl)-phenyl-urea derivatives has demonstrated marked anticonvulsant and antidepressant activities in various models. These findings suggest the potential of these compounds as broad-spectrum anticonvulsant and antidepressant agents, providing a foundation for the development of new therapeutic drugs in neurology and psychiatry (Mishra et al., 2016).

Fatty Acid Amide Hydrolase (FAAH) Inhibition

1-Phenyl-3-(piperidin-4-yl)urea derivatives have also been explored as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. These inhibitors exhibit potent in vitro activities and remarkable selectivity, suggesting their utility as potential analgesic and anxiolytic/antidepressant agents. The unique mechanism of action through covalent modification of the enzyme's active site serine nucleophile underscores their therapeutic potential (Ahn et al., 2007).

Corrosion Inhibition

Research on urea-derived Mannich bases has demonstrated their effectiveness as corrosion inhibitors for mild steel surfaces in acidic environments. These findings have implications for material science, offering cost-effective solutions for corrosion protection in industrial applications (Jeeva et al., 2015).

Safety and Hazards

The safety information for “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidine derivatives, including “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride”, are pivotal in the production of drugs . They are being utilized in different therapeutic applications and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-phenyl-3-piperidin-4-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H2,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFHMUFOYVLRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-95-8
Record name Urea, N-phenyl-N′-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-(piperidin-4-yl)urea hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Phenyl-3-(piperidin-4-yl)urea hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Phenyl-3-(piperidin-4-yl)urea hydrochloride
Reactant of Route 4
1-Phenyl-3-(piperidin-4-yl)urea hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Phenyl-3-(piperidin-4-yl)urea hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Phenyl-3-(piperidin-4-yl)urea hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.